molecular formula C19H24N2O2 B13708097 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester CAS No. 206347-34-4

1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester

Cat. No.: B13708097
CAS No.: 206347-34-4
M. Wt: 312.4 g/mol
InChI Key: SWSYBZJEUSXCHF-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets.

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with 1-naphthalenyl carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester is widely used in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-(1-naphthalenyl)-, 1,1-dimethylethyl ester can be compared with similar compounds like:

    1-Piperazinecarboxylic acid, 4-(4-bromo-1-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a bromine atom in place of a hydrogen atom, which can affect its reactivity and interactions.

    1-Piperazinecarboxylic acid, 4-(2-naphthalenyl)-, 1,1-dimethylethyl ester: This compound has a different position of the naphthalenyl group, which can influence its chemical properties.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions and applications in various fields.

Properties

CAS No.

206347-34-4

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl 4-naphthalen-1-ylpiperazine-1-carboxylate

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-11-20(12-14-21)17-10-6-8-15-7-4-5-9-16(15)17/h4-10H,11-14H2,1-3H3

InChI Key

SWSYBZJEUSXCHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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